5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl mercaptan with a triazolopyrimidine precursor under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine ring.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity. This inhibition can lead to the disruption of critical cellular processes, such as cell cycle progression and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and other enzymes.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits similar chemical reactivity and biological properties.
Uniqueness
5-(4-Chloro-phenylsulfanylmethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the phenylsulfanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C12H9ClN4OS |
---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9ClN4OS/c13-8-1-3-10(4-2-8)19-6-9-5-11(18)17-12(16-9)14-7-15-17/h1-5,7H,6H2,(H,14,15,16) |
InChI Key |
UHVSESYRISYLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)N3C(=N2)N=CN3)Cl |
Origin of Product |
United States |
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